Structural Uniqueness: 2,4-Dichlorophenyl-Thiazole and Methylsulfonyl-Piperidine-2-Carboxamide Are Not Found Together in Any Other Publicly Reported Compound with Quantitative Bioactivity Data
A comprehensive search of PubChem, ChEMBL, BindingDB, and the patent literature (as of May 2026) reveals that no compound combining a 2,4-dichlorophenyl-thiazole moiety with a methylsulfonyl-piperidine-2-carboxamide scaffold has publicly reported quantitative bioactivity data (IC50, Ki, EC50) in any assay system [1]. The closest analogs with published data are: (a) N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-containing compounds that bind muscarinic receptors (e.g., CHEMBL402473: Ki = 1,700 nM at M2, no M5 selectivity data) [2]; and (b) methylsulfonyl-piperidine carboxamides with benzothiazole (rather than 4-phenyl-thiazole) cores, exemplified in SphK1 inhibitor patents where IC50 values in the nanomolar to micromolar range are claimed for the series, but without disclosing individual compound data for the 2,4-dichlorophenyl-thiazole variant [3]. This evidence gap means that any biological potency, selectivity, or ADME parameter attributed to CAS 1214091-17-4 must be experimentally determined de novo; the compound cannot be assumed to recapitulate the activity of any published analog.
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, EC50) found in any public database or publication |
| Comparator Or Baseline | CHEMBL402473 (closest analog with 2,4-dichlorophenyl-thiazole core): Ki = 1,700 nM at human M2 receptor; methylsulfonyl-piperidine benzothiazole analogs: patent-claimed SphK1 IC50 in nM–µM range (specific values not disclosed per compound) |
| Quantified Difference | Not calculable—target compound lacks any quantitative activity data for comparison |
| Conditions | PubChem, ChEMBL, BindingDB, Google Patents, and PubMed searches conducted May 2026 |
Why This Matters
Procurement decisions for chemical-probe or hit-validation programs cannot rely on inferred potency from analogs; the absence of data for this specific substitution pattern means that users must budget for full in-house characterization.
- [1] Comprehensive database search (PubChem, ChEMBL, BindingDB) for CAS 1214091-17-4 and InChI Key VRWIJAUMZBWKNN-UHFFFAOYSA-N. Search date: May 2026. No bioactivity records found. View Source
- [2] BindingDB entry BDBM50478152 / CHEMBL402473. Binding affinity (Ki) of a 2,4-dichlorophenyl-thiazole analog at human muscarinic M2 receptor: 1,700 nM. View Source
- [3] Merck Patent GmbH. Thiazolyl piperidine derivatives as sphingosine kinase 1 inhibitors. US Patent US20110105505A1, 2011. General IC50 range for series: nanomolar to micromolar; individual compound data for 2,4-dichlorophenyl-thiazole variant not disclosed. View Source
